Carbonic Anhydrase II (CA II) Inhibitory Activity: Comparative Isoform Profile of 4-FBS
4-FBS is reported to inhibit human carbonic anhydrase II (CA II), with the compound annotated as an inhibitor of this isoform in authoritative target databases [1]. While specific Ki or IC50 values for CA II inhibition by 4-FBS are not publicly available in the primary literature, the compound's documented engagement with CA II distinguishes it from structurally related sulfonamides that lack the 4-fluoro substituent. In contrast, non-fluorinated benzenesulfonamide analogs such as 4-amino-N-(4-sulfamoylbenzyl)benzenesulfonamide exhibit different target interaction profiles [2]. The para-fluoro substitution is mechanistically significant: patents describing fluorinated benzenesulfonamide derivatives explicitly claim that fluorine incorporation improves potency, selectivity, and reduces toxicity relative to non-fluorinated counterparts [3].
| Evidence Dimension | Carbonic anhydrase II (CA II) target engagement |
|---|---|
| Target Compound Data | Inhibitor of human CA II (no quantitative Ki/IC50 reported in primary literature) |
| Comparator Or Baseline | 4-amino-N-(4-sulfamoylbenzyl)benzenesulfonamide (non-fluorinated analog) |
| Quantified Difference | Not quantified; differentiated by isoform engagement annotation |
| Conditions | Target annotation from curated databases; functional studies in murine behavioral models |
Why This Matters
The documented engagement of CA II distinguishes 4-FBS from non-fluorinated analogs that may lack this isoform interaction, enabling researchers to probe CA II-dependent physiological processes with a tool compound of defined pharmacological identity.
- [1] DrugMap. 4-fluoro-N-(4-sulfamoylbenzyl)benzenesulfonamide (ID: DMGBKN7). Drug-Related molecule(s) Expression Atlas. View Source
- [2] Drug Information. 4-amino-N-(4-sulfamoylbenzyl)benzenesulfonamide (CHEMBL266026). View Source
- [3] US Patent Application 20220281812. Benzenesulfonamide derivatives and uses thereof. Filed July 17, 2020. View Source
